molecular formula C13H19ClN4O2 B1323461 1-Boc-4-(6-氯哒嗪-3-基)哌嗪 CAS No. 492431-11-5

1-Boc-4-(6-氯哒嗪-3-基)哌嗪

货号: B1323461
CAS 编号: 492431-11-5
分子量: 298.77 g/mol
InChI 键: MIXODQAAOQHDTG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Boc-4-(6-chloropyridazin-3-yl)piperazine is a useful research compound. Its molecular formula is C13H19ClN4O2 and its molecular weight is 298.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-4-(6-chloropyridazin-3-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(6-chloropyridazin-3-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学性质

  1. 1-Boc-4-(6-氯哒嗪-3-基)哌嗪用于各种合成工艺。例如,它参与杂环化合物的合成,例如 6-芳基-4-吡唑-1-基-吡哒嗪-3-酮衍生物,它们在药理学和材料科学中具有潜在应用 (Youssef 等人,2005 年)

生物学应用

  1. 已经研究了源自 1-Boc-4-(6-氯哒嗪-3-基)哌嗪的化合物的潜在抗炎和抗癌特性。例如,某些哌嗪基噻吩基哒嗪衍生物在抗炎活性研究中显示出有希望的结果 (Refaat 等人,2007 年)
  2. 此外,已经探索了该化合物的衍生物的抗肿瘤活性,特别是对乳腺癌细胞的抗肿瘤活性。这突出了该化合物在开发新的抗癌疗法中的潜力 (Yurttaş 等人,2014 年)

化学分析和表征

  1. 该化合物还用于合成材料和化学分析的中间体,展示了其在各种科学研究领域的多功能性。例如,它已被用于合成用于质谱分析的特定肽,有助于开发更灵敏的检测方法 (Qiao 等人,2011 年)

药物中间体

  1. 此外,1-Boc-4-(6-氯哒嗪-3-基)哌嗪是合成各种药物的关键中间体。它已被用于制备治疗艾滋病和糖尿病等疾病的药物,展示了其在药物开发中的关键作用 (Romero 等人,1994 年)

安全和危害

The compound has a GHS07 pictogram and a signal word of 'Warning’ . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

生化分析

Biochemical Properties

1-Boc-4-(6-chloropyridazin-3-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19 . These enzymes are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 1-Boc-4-(6-chloropyridazin-3-yl)piperazine and these enzymes involves binding to the active site, thereby preventing the enzymes from catalyzing their respective reactions.

Cellular Effects

1-Boc-4-(6-chloropyridazin-3-yl)piperazine has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the detoxification processes and oxidative stress response . Additionally, 1-Boc-4-(6-chloropyridazin-3-yl)piperazine can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of certain metabolites.

Molecular Mechanism

The molecular mechanism of action of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the inhibition of cytochrome P450 enzymes by 1-Boc-4-(6-chloropyridazin-3-yl)piperazine can lead to reduced metabolism of certain drugs, thereby increasing their bioavailability and potential toxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to 1-Boc-4-(6-chloropyridazin-3-yl)piperazine can lead to cumulative effects on cellular function, such as increased oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects, such as liver damage and oxidative stress, have been observed at high doses, indicating a threshold effect for the compound’s toxicity.

Metabolic Pathways

1-Boc-4-(6-chloropyridazin-3-yl)piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of many endogenous and exogenous compounds . The compound can affect metabolic flux by inhibiting these enzymes, leading to changes in the levels of various metabolites. Additionally, 1-Boc-4-(6-chloropyridazin-3-yl)piperazine may require specific cofactors for its metabolism, further influencing its metabolic pathways.

Transport and Distribution

Within cells and tissues, 1-Boc-4-(6-chloropyridazin-3-yl)piperazine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can be influenced by these interactions, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.

属性

IUPAC Name

tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXODQAAOQHDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620221
Record name tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492431-11-5
Record name tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 13.52 g of tert-butyl 1-piperazinecarboxylate, 10.81 g of 3,6-dichloropyridazine and 20 ml of triethylamine in 100 ml of n-butanol is refluxed for 5 hours. The mixture is concentrated under vacuum and the residue is chromatographed on silica gel, eluting with a DCM/EtOAc mixture (90/10; v/v). 14 g of the expected product are obtained, and are used without further purification.
Quantity
13.52 g
Type
reactant
Reaction Step One
Quantity
10.81 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a microwave vial were mixed: 1,1-dimethylethyl 1-piperazinecarboxylate (135 mg, 0.725 mmol, available from Fluke), 3,6-dichloropyridazine (90 mg, 0.604 mmol, available from Alfa Aesar) and DIPEA (0.137 mL, 0.785 mmol) in Tert-Butanol (2 mL). The reaction was stirred and heated in an Emrys Optimizer microwave at 100° C. for 20 mins then for 30 mins at 150° C. The reaction mixture was partitioned between EtOAc (20 mL) and water (20 mL) and the organic layer washed with brine (20 mL) before being dried through an hydrophobic frit and concentrated. The residue was dissolved in DCM and purified by SP4 on a 12+M silica cartridge using a gradient of 10-50% EtOAc in cyclohexane. The appropriate fractions were collected and concentrated to yield the desired product as a white solid, 1,1-dimethylethyl 4-(6-chloro-3-pyridazinyl)-1-piperazinecarboxylate (114.2 mg). LCMS (Method C): Rt=0.85, MH+=299
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.137 mL
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。